molecular formula C5H10N2O4S B1470419 2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide CAS No. 1303526-75-1

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide

Cat. No. B1470419
CAS RN: 1303526-75-1
M. Wt: 194.21 g/mol
InChI Key: DYFMXAKTRIGGJU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide is a versatile chemical compound used in diverse scientific research. It belongs to the class of organic compounds known as sulfanilides . The molecular formula is C5H10N2O4S .


Synthesis Analysis

Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .


Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C2H6N2O2S . Its average mass is 194.209 Da and its monoisotopic mass is 194.036133 Da .

Scientific Research Applications

Mitsunobu-like Reactions

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide has been utilized in Mitsunobu-like reactions. A novel adduct between triphenylphosphine and 3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide was used to promote the coupling of alcohols with carboxylic or nitrogen acids in such reactions (Castro, Matassa, & Ball, 1994).

Reaction with Sulfuryl Chloride

In a study, the reaction of a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether with sulfuryl chloride led to an unexpected dimeric product, the structure of which was determined using X-ray crystallography. This reaction suggests novel chemical pathways and applications for thiadiazolidine derivatives (Dou et al., 2009).

Antimicrobial Applications

Derivatives of this compound have shown potential as antimicrobial agents. Novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides were synthesized and exhibited promising antibacterial activity, particularly against Gram-positive bacteria (Bhatt et al., 2013).

Synthesis from Primary Amines

N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides were synthesized from primary amines, showcasing the versatility of this compound in chemical synthesis and its potential in creating various derivatives (Johnson, Jewell, & Romero Donna Lee, 2003).

Addition Reactions

The addition reactions of amides and aromatic amines to the CN double bond of certain 1,2,5-thiadiazole 1,1-dioxide derivatives, including this compound, were studied. These reactions have implications for the development of new compounds with potential biological applications (Caram et al., 2003).

properties

IUPAC Name

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c1-6-3-4(5(8)9)7(2)12(6,10)11/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFMXAKTRIGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(S1(=O)=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide
Reactant of Route 2
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide
Reactant of Route 3
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide
Reactant of Route 4
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide
Reactant of Route 5
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide
Reactant of Route 6
2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide

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